石达酮

描述

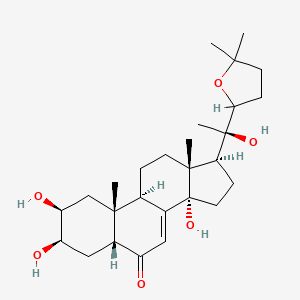

Shidasterone, also known as Stachysterone D, is a phytoecdysteroid . It has been found in various biological sources such as Achyranthes bidentata, Blechnum niponicum, Cyanotis arachnoidea, Klaseopsis chinensis, Lychnis chalcedonica, Stachyurus praecox, and Vitex canescens .

Synthesis Analysis

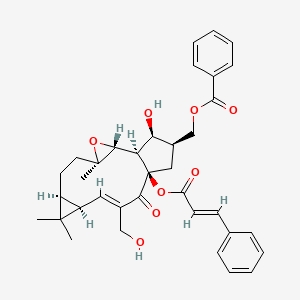

Shidasterone is prepared from 2,3-isopropylidene-22-mesylate 20-hydroxyecdysone by three different synthetic sequences . Mechanistic considerations together with independent NOE studies reveal a (22 R) configuration for Shidasterone . In another method, Shidasterone was prepared from 20-hydroxyecdysone by the reaction with an excess of trifluoroacetic anhydride in chloroform .Molecular Structure Analysis

The molecular formula of Shidasterone is C27H42O6 . Its average mass is 462.619 Da and its mono-isotopic mass is 462.298126 Da .Chemical Reactions Analysis

The synthesis of Shidasterone involves the preparation from 2,3-isopropylidene-22-mesylate 20-hydroxyecdysone by three different synthetic sequences . The reaction with an excess of trifluoroacetic anhydride in chloroform is also used to prepare Shidasterone .Physical And Chemical Properties Analysis

Shidasterone has a melting point of 257-258°C . Its IR (KBr) ν max cm −1 is 3430, 1643 . The UV λ EtOH max nm is 244 (ε 9.110) . The EI-MS m/z is 462 [M] +, 363 [M-99] +, 345 [M-99-H2O] +, 99 [M-363] +, 81 [M-363- H2O] + .科学研究应用

植物化学结构和合成

- 化学结构鉴定:石达酮,来自日本蕨的植物蜕皮激素,其结构被鉴定为 22、25-氧代-5β-胆固醇-7-烯-6-酮-2β、3β、14α、20-四醇 (Hikino 等,1975)。

- 合成和生物活性:石达酮被合成并使用源自黑腹果蝇血细胞系的生物测定评估其生物活性,表明其在生物学研究中的潜力 (Roussel 等,1997)。

生物学和医学研究

- 从 Vitex canescens 中分离:石达酮从 Vitex canescens 中分离,扩大了其在不同植物物种中的存在及其在各种生物应用中的潜力 (Suksamrarn 等,1997)。

- 来自 Sagina japonica 的植物蜕皮激素:对 Sagina japonica 的研究鉴定了石达酮,促进了我们对植物生物学中植物蜕皮激素的理解 (Jia 等,2010)。

- Serratula wolffii 中的蜕皮激素:石达酮和其他蜕皮激素在 Serratula wolffii 中被鉴定,突出了这种化合物在各种植物中的多样性 (Ványolós 等,2012)。

蛋白质合成研究

- 刺激蛋白质合成:蕨类中的昆虫蜕变类固醇,包括石达酮,被证明可以刺激小鼠肝脏中的蛋白质合成,表明在发育生物学中的潜在应用 (Otaka 等,1969)。

其他蜕皮激素研究

- 来自 Serratula chinensis 的蜕皮激素:石达酮是从 Serratula chinensis 中分离的几种蜕皮激素之一,促进了该植物物种的化学多样性 (Ling 等,2003)。

- 植物蜕皮激素和抗炎作用:一项研究表明,含有石达酮和其他蜕皮激素的 Vitex doniana 茎皮提取物显示出显着的抗炎作用,表明潜在的药用应用 (Ochieng 等,2012)。

属性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R)-1-(5,5-dimethyloxolan-2-yl)-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O6/c1-23(2)9-8-22(33-23)26(5,31)21-7-11-27(32)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-32H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22?,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXMXJQGIRXWDG-SASGHFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)(C5CCC(O5)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949219 | |

| Record name | 2,3,14,20-Tetrahydroxy-22,25-epoxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shidasterone | |

CAS RN |

26361-67-1 | |

| Record name | Shidasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026361671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,14,20-Tetrahydroxy-22,25-epoxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

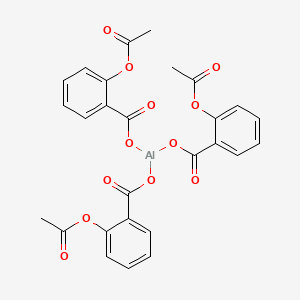

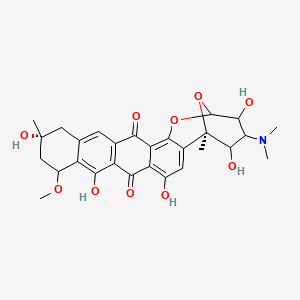

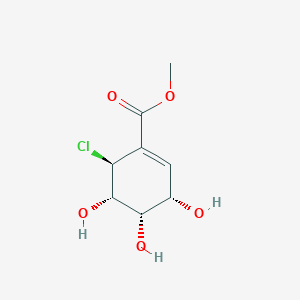

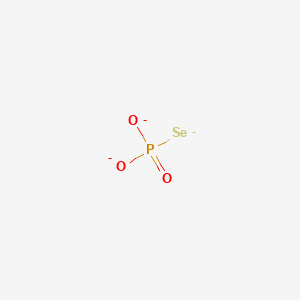

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1257221.png)

![6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-1-(5-pyridin-2-ylthiophen-2-yl)sulfonyl-2,3-dihydroindole](/img/structure/B1257226.png)

![(Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1257229.png)

![3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide](/img/structure/B1257238.png)